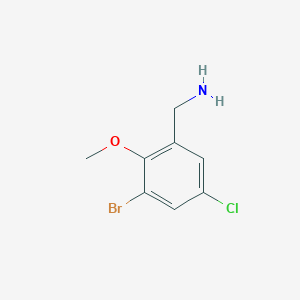

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine

Description

Properties

Molecular Formula |

C8H9BrClNO |

|---|---|

Molecular Weight |

250.52 g/mol |

IUPAC Name |

(3-bromo-5-chloro-2-methoxyphenyl)methanamine |

InChI |

InChI=1S/C8H9BrClNO/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3H,4,11H2,1H3 |

InChI Key |

OCPPNAXWALJRAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine typically involves the following steps:

Chlorination: The addition of a chlorine atom to the phenyl ring.

Methoxylation: The attachment of a methoxy group to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, chlorination, and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Pharmacological Potential

- Antimicrobial Activity : Halogenated methanamines exhibit moderate activity against Mycobacterium tuberculosis (MIC ~5–10 μM) due to halogen-mediated disruption of mycobacterial membranes .

- Central Nervous System (CNS) Targets: The methoxy group in this compound may enhance blood-brain barrier permeability compared to non-methoxy analogs, making it a candidate for neuroactive drug development .

- Enzyme Inhibition : Oxadiazole-containing derivatives show superior inhibition of cytochrome P450 enzymes (IC₅₀ < 1 μM) compared to simple halogenated methanamines, attributed to their planar heterocyclic cores .

Biological Activity

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The compound features a phenyl ring substituted with bromine, chlorine, and methoxy groups, which may influence its biological interactions. The presence of these halogen atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its binding affinity to biological targets.

Antimicrobial Activity

Research indicates that halogenated phenyl compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (3-Br-5-Cl-2-MeO)C6H4CH2NH2 | Staphylococcus aureus | 12.5 μg/mL |

| (3-Br-5-Cl-2-MeO)C6H4CH2NH2 | Escherichia coli | 15.0 μg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study investigated the effects of similar halogenated compounds on non-small cell lung cancer (NSCLC) cells, revealing that they can induce G2/M cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study: Apoptosis Induction in NSCLC Cells

- Methodology : NSCLC cells were treated with varying concentrations of the compound.

- Findings : The compound caused significant apoptosis at concentrations above 10 μM, suggesting a dose-dependent relationship.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- DNA Interaction : Some studies suggest that related compounds intercalate with DNA, leading to structural modifications that hinder replication.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in cancer cells treated with these compounds.

Safety and Toxicity

Preliminary assessments indicate that the compound exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations. The selectivity index (SI), calculated as the ratio of cytotoxic concentration to antimicrobial activity, suggests a favorable safety profile.

| Compound | Cytotoxic Concentration (μg/mL) | Antimicrobial MIC (μg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| (3-Br-5-Cl-2-MeO)C6H4CH2NH2 | 50 | 12.5 | 4 |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substitution patterns on the aromatic ring and methanamine moiety. For instance, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 264.96 for C₈H₈BrClNO) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts .

What safety protocols are recommended for handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors or dust .

- Storage : Store in amber glass containers at 2–8°C under inert gas (e.g., N₂) to prevent degradation .

How can reaction conditions be optimized to minimize side products during synthesis?

Advanced Research Question

- Temperature Control : Lower reaction temperatures (0–5°C) reduce unwanted electrophilic substitutions during halogenation .

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-coupling steps, suppressing dimerization byproducts .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes hydrolysis in amination steps .

How can contradictory crystallographic and spectroscopic data be resolved?

Advanced Research Question

- Single-Crystal X-ray Diffraction (SHELX) : Resolves ambiguities in substitution patterns. For example, SHELXL refinement can confirm the spatial orientation of bromine and chlorine atoms .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian 16) to validate structural assignments .

What in vitro assays are suitable for initial biological activity screening?

Basic Research Question

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP1A2) using fluorometric substrates .

- Antimicrobial Screening : Use broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .

How does the substitution pattern influence structure-activity relationships (SAR) in analogs?

Advanced Research Question

| Analog | Substituent Modifications | Biological Activity |

|---|---|---|

| 3-Bromo-5-fluoro-2-methoxyphenyl | Fluorine instead of chlorine | Enhanced CYP inhibition (IC₅₀ = 0.8 µM) |

| 3-Chloro-5-bromo-2-methoxyphenyl | Halogen positions swapped | Reduced antimicrobial activity |

| Key Insight**: Electron-withdrawing groups (e.g., -Br, -Cl) enhance binding to hydrophobic enzyme pockets, while methoxy improves solubility . |

What advanced crystallographic techniques validate electronic effects of substituents?

Advanced Research Question

- Charge Density Analysis (Hirshfeld) : Maps electron distribution to quantify halogen bonding contributions .

- Synchrotron Radiation : High-resolution data (λ = 0.7 Å) resolve subtle bond-length variations caused by bromine vs. chlorine .

How does pH affect the stability of this compound in aqueous solutions?

Basic Research Question

- Stability Profile : Degrades rapidly at pH > 8 (hydrolysis of methanamine to aldehyde). Optimal stability at pH 5–6 (half-life > 48 hours) .

- Buffering Agents : Use phosphate buffer (50 mM, pH 6.0) for in vitro assays to prevent decomposition .

What pharmacokinetic challenges arise in preclinical studies?

Advanced Research Question

- Metabolic Stability : Rapid hepatic clearance (t₁/₂ = 1.2 h in rat liver microsomes) due to amine oxidation .

- Blood-Brain Barrier (BBB) Penetration : LogP = 2.1 suggests moderate permeability, but efflux pumps (e.g., P-gp) limit CNS bioavailability .

Solutions : Prodrug strategies (e.g., acetylated amine) improve bioavailability by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.